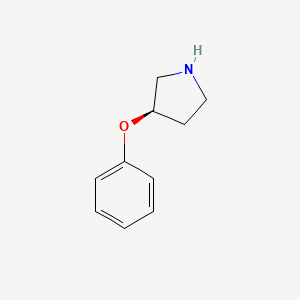

(R)-3-phenoxypyrrolidine

Overview

Description

(R)-3-phenoxypyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a chiral building block that has shown promising results in the synthesis of various pharmaceuticals.

Scientific Research Applications

Astrophysics and Stellar Processes

®-3-phenoxypyrrolidine: might seem an unlikely candidate for astrophysical studies, but recent research has revealed its significance. Investigating the conditions for a new stellar process involves capturing neutrons in the stellar environment. A scientific team studied the barium-139 nucleus’s neutron capture using the Summing NaI (SuN) detector at Argonne National Laboratory. Their goal was to reduce uncertainties related to lanthanum production, a rare earth element sensitive to intermediate neutron capture processes. Understanding these conditions helps identify potential sites for the astrophysical i-process, which produces heavy elements like platinum and gold within stars .

Superconducting Quantum Interference Devices (SQUIDs)

SQUIDs, based on the Josephson effect, are highly sensitive magnetic field detectors. Researchers use them in various applications, including medical diagnostics (measuring brain activity), geophysics (detecting magnetic anomalies), and materials characterization (studying superconductors). The electrical properties and parameters of SQUIDs make them indispensable tools for precise measurements .

Ecological Research

In ecological studies, ®-3-phenoxypyrrolidine can be employed for various purposes. Researchers use it to investigate ecological interactions, nutrient cycling, and species diversity. By analyzing ecological data using statistical software like R, scientists gain insights into ecosystem dynamics, population trends, and habitat suitability. The compound’s applications extend to modeling species distributions and predicting environmental responses .

Nanocrystals and Materials Science

Nanocrystals synthesized from ®-3-phenoxypyrrolidine exhibit unique properties due to their small size. These nanomaterials find applications in catalysis, drug delivery, and optoelectronics. Researchers have explored their use in solar cells, LEDs, and sensors. The monograph “Nanocrystals: Synthesis, Properties, and Applications” provides extensive information on this topic .

Animal Research: The 3Rs Principles

The 3Rs—Replace, Reduce, and Refine—guide ethical and humane animal research. ®-3-phenoxypyrrolidine plays a role in these principles:

Enteric Virus Infection Models

Recent research suggests that ®-3-phenoxypyrrolidine may serve as an in vitro model for enteric virus infection. Investigating mechanisms of enterovirus pathogenesis becomes feasible using this compound, which is not possible in animal models or static cell culture systems .

properties

IUPAC Name |

(3R)-3-phenoxypyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHPQIQATRHESG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-phenoxypyrrolidine | |

CAS RN |

857279-33-5 | |

| Record name | (R)-3-phenoxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

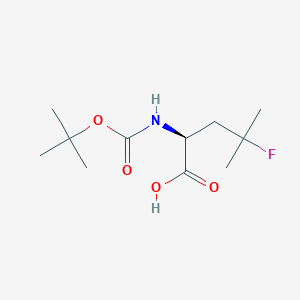

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

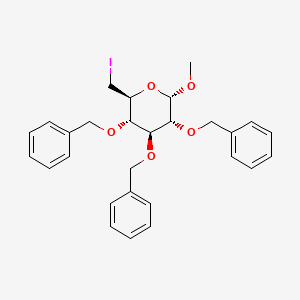

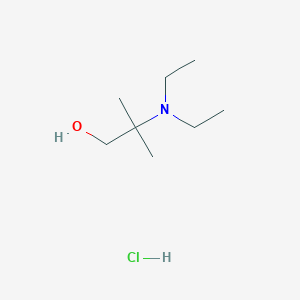

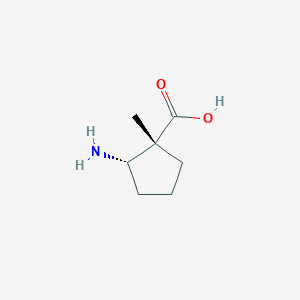

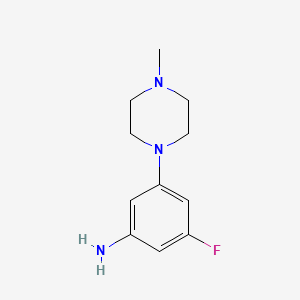

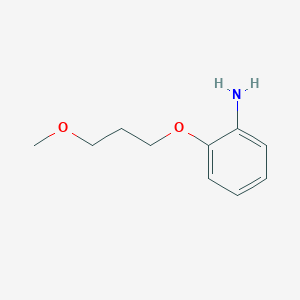

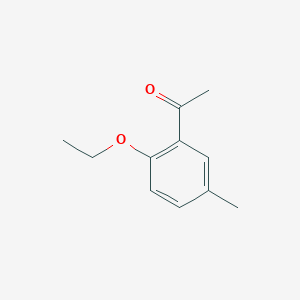

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3158380.png)